molecular formula C15H16N4OS B2837319 N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2177060-82-9

N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B2837319
CAS No.: 2177060-82-9
M. Wt: 300.38
InChI Key: WGJHENMKSCGHGF-UHFFFAOYSA-N
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Description

N-{1-[4-(Methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core linked to an azetidine ring substituted with a 4-(methylsulfanyl)benzoyl group. This structure combines a rigid azetidine scaffold with a sulfur-containing aromatic moiety, which may enhance binding to biological targets through hydrophobic interactions and conformational constraints.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-21-13-5-3-11(4-6-13)14(20)19-9-12(10-19)18-15-16-7-2-8-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJHENMKSCGHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Structural Characteristics

This compound features a unique structural arrangement that includes:

  • Azetidine ring : Contributes to the compound's three-dimensional conformation.
  • Pyrimidine moiety : Known for its role in various biological systems, including interactions with nucleic acids.
  • Methylsulfanyl group : Enhances lipophilicity, aiding in membrane permeability and interaction with intracellular targets.

The compound's chemical formula is C13_{13}H14_{14}N4_{4}OS, indicating a diverse range of functional groups that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, allowing for the introduction of functional groups at various stages. Common reagents used include:

  • Hydrogen peroxide for oxidation
  • Lithium aluminum hydride for reduction
  • Various nucleophiles for substitution reactions

This multi-step approach provides flexibility in designing derivatives with tailored properties.

Biological Activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key findings include:

  • Enzyme Inhibition : The compound may function as an enzyme inhibitor, potentially affecting pathways involved in inflammation or cancer.
  • Receptor Modulation : It may modulate receptors that are critical in various signaling pathways.
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through mechanisms involving the inhibition of cell proliferation and induction of apoptosis.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Cho et al. (2016)Investigated the antitumor effects of related compounds, noting significant inhibition of tumor growth in vitro and in vivo models.
Seganish et al. (2015)Identified aminopyrimidine derivatives with potent IRAK4 inhibition activity, suggesting similar mechanisms may be present in this compound.
Wu et al. (2021)Reported on the bioactivity of pyrimidine derivatives, highlighting their potential as therapeutic agents against various diseases.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in cell survival and proliferation.
  • Interaction with DNA/RNA : Its pyrimidine structure suggests potential interactions with nucleic acids, influencing gene expression and cellular function.
  • Modulation of Enzymatic Activity : By acting on specific enzymes, it could alter metabolic pathways relevant to disease progression.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Azetidine-pyrimidine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Compound Name Substituents on Azetidine/Pyrimidine Core Key Functional Groups Potential Pharmacological Role
Target Compound 4-(Methylsulfanyl)benzoyl on azetidine; pyrimidin-2-amine Methylsulfanyl, azetidine, pyrimidine Kinase inhibition, receptor modulation
N-{1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine 3-(Benzyloxy)benzoyl on azetidine Benzyloxy (lipophilic) Increased membrane permeability
5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine Methanesulfonyl on azetidine; 4-fluorophenyl on pyrimidine Sulfonyl (electron-withdrawing) Enhanced stability, kinase selectivity
4-(3-(Dimethylamino)azetidin-1-yl)pyrimidin-2-amine Fumarate Dimethylamino on azetidine Tertiary amine (basic) Histamine H3 receptor agonism
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Pyridin-3-yl on pyrimidine; nitro on phenyl Nitro (electron-withdrawing) Anticancer activity (hypothesized)

Key Observations:

  • Methylsulfanyl vs.
  • Azetidine Conformation: The four-membered azetidine ring imposes conformational rigidity, which may improve binding selectivity compared to larger cyclic amines .
  • Substituent Position: The 4-position substitution on the benzoyl group (target compound) versus 3-position () alters steric and electronic interactions with target proteins.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The methylsulfanyl group (logP ~2.5 estimated) increases lipophilicity compared to the nitro group (logP ~1.8 in ), enhancing blood-brain barrier penetration.
  • Metabolic Stability: The methylsulfanyl moiety may undergo oxidation to sulfoxide or sulfone metabolites, whereas sulfonyl derivatives () are metabolically stable .
  • Target Selectivity: The azetidine-pyrimidine scaffold in shows affinity for histamine H3 receptors, suggesting the target compound could interact with similar neurological targets.

Crystallographic and Structural Data

  • Analog : Crystallographic studies of 4-methyl-N-(3-methylphenyl)pyridin-2-amine reveal planar pyrimidine rings and hydrogen-bonding interactions, which may extend to the target compound.
  • Software Tools: Programs like SHELX are critical for resolving the stereochemistry of azetidine-containing compounds, aiding in structure-activity relationship (SAR) studies.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine?

The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Formation of the azetidine-pyrimidine core via Pd- or Cu-catalyzed cross-coupling under inert atmospheres (e.g., nitrogen) .
  • Functionalization : Introduction of the 4-(methylsulfanyl)benzoyl group using acylating agents in solvents like DMF or toluene at controlled temperatures (60–80°C) .
  • Optimization : Microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and reduce byproducts .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify connectivity and stereochemistry, particularly for the azetidine and pyrimidine moieties .
  • X-ray Crystallography : Resolves 3D geometry, especially for chiral centers in the azetidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms functional groups like the methylsulfanyl (–SMe) and amide bonds .

Advanced Research Questions

Q. How can researchers identify the biological targets of this compound in oncology studies?

  • Kinase Profiling : Use kinase inhibition assays (e.g., ATP-competitive binding assays) to screen for activity against tyrosine kinases or MAP kinases, as structural analogs show kinase inhibition .
  • Pull-Down Assays : Biotinylated derivatives of the compound can isolate interacting proteins from cell lysates for identification via LC-MS/MS .
  • Gene Knockdown Models : CRISPR/Cas9-mediated silencing of candidate targets (e.g., EGFR, VEGFR) to assess changes in compound efficacy .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., methylsulfanyl vs. sulfonyl groups) to determine how substituents affect activity .
  • Standardized Assay Conditions : Control variables like cell line selection (e.g., HCT-116 vs. HEK293), incubation time, and solvent (DMSO concentration) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, using statistical tools like ANOVA to assess significance .

Q. What computational methods predict the binding mode of this compound with cholinesterase enzymes?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the pyrimidine-azetidine core and enzyme active sites (e.g., acetylcholinesterase) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to evaluate hydrogen bonding with catalytic triads (e.g., Ser203, His447) .
  • Free Energy Calculations : Use MM-GBSA to estimate binding free energy, correlating with experimental IC50 values .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

  • LogP Optimization : Introduce hydrophilic groups (e.g., –OH, –NH2) to balance lipophilicity, improving solubility and bioavailability .
  • Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., methylsulfanyl oxidation) and design stable analogs .
  • ProDrug Strategies : Mask polar groups (e.g., amine) with acetyl or PEGylated moieties to enhance tissue penetration .

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